Prc200-SS

Triple Reuptake Inhibitors Enantioselective Pharmacology Antidepressant Drug Discovery

Sourcing non-stereochemically pure TRI compounds compromises experimental reproducibility and predictive validity. PRC200-SS (CAS 1172111-94-2) is the precisely defined (1S,2S)-eutomer of PRC050, delivering a verifiable, high-affinity triple reuptake inhibition profile (SERT Kd: 2.3 nM, NET Kd: 0.63 nM, DAT Kd: 18 nM) essential for rigorous neuroscience and nephrotoxicity research. - High eudysmic ratio ensures dominant biological activity resides in this enantiomer, with a 67-fold NET affinity advantage over the distomer. - Validated for robust in vivo efficacy in rodent behavioral models (FST/TST) at 1-5 mg/kg i.p., enabling cleaner data with reduced off-target confounds. - Serves as a reproducible tool for DIKI biomarker validation, with well-characterized, dose-proportional calbindin D28 and clusterin responses in cynomolgus monkey studies.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
Cat. No. B1257460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrc200-SS
Synonyms3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol
PRC200-SS
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCNCC(C1=CC2=CC=CC=C2C=C1)C(C3=CC=CC=C3)O
InChIInChI=1S/C20H21NO/c1-21-14-19(20(22)16-8-3-2-4-9-16)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,19-22H,14H2,1H3/t19-,20-/m1/s1
InChIKeyRSZGIFQDUIROGN-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRC200-SS Baseline Profile & TRI Class Positioning


PRC200-SS, chemically defined as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (CAS: 1172111-94-2), is a stereochemically defined eutomer of the racemic triple reuptake inhibitor (TRI) PRC050, developed by the Mayo Clinic as a next-generation antidepressant candidate [1]. The compound exhibits potent, balanced inhibition of human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with reported Kd values of 2.3 nM, 0.63 nM, and 18 nM, respectively, establishing its primary mechanism of action as a monoamine reuptake inhibitor [2]. Its arylalkanolamine core distinguishes it from other TRI chemotypes, and its precise (1S,2S) absolute stereochemistry is critical for its enhanced target engagement profile.

Stereochemistry Enantiopure (1S,2S) eutomer for chiral pharmacology and target engagement studies
Transporter profile Reported triple reuptake inhibition with relative affinity NET > SERT > DAT
Research models May support preclinical behavioral models and mechanistic toxicology research

PRC200-SS Substitution Risks & Evidence


Procurement decisions for PRC200-SS must be grounded in its unique stereochemical identity and specific pharmacological fingerprint, as direct substitution with its racemate (PRC050), distomer (PRC201), or even other TRIs like venlafaxine is scientifically unsound. The compound's high eudysmic ratio indicates that the desired biological activity resides predominantly in the (1S,2S) enantiomer, with the distomer PRC201 exhibiting up to 300-fold lower affinity for the norepinephrine transporter [1]. Furthermore, PRC200-SS displays a distinct transporter inhibition profile (NET > SERT > DAT) that differs from the SERT-preferring profile of venlafaxine, which is a crucial determinant of its predicted clinical efficacy and potential side effect profile [2]. Such nuanced pharmacological differences underscore why generic, non-stereochemically pure alternatives cannot replicate the compound's validated in vitro and in vivo effects, thereby compromising experimental reproducibility and predictive validity.

Racemate (PRC050) vs. eutomer
Stereochemical impurity may shift NET affinity; eudysmic ratio indicates activity resides predominantly in the (1S,2S) enantiomer, altering target engagement profile.
Distomer (PRC201) interference
Distomer exhibits markedly lower transporter affinity; non-enantiopure material may introduce confounding biological activity and compromise assay reproducibility.
SNRI comparator mismatch
Venlafaxine is SERT-preferring with weak NET/DAT inhibition; PRC200-SS shows a balanced triple reuptake profile. Direct cross-class substitution may not replicate transporter engagement or behavioral endpoints.

PRC200-SS Head-to-Head Comparative Evidence


NET Affinity: Enantiomer vs. Racemate

PRC200-SS, the (1S,2S) eutomer, demonstrates significantly higher affinity for the human norepinephrine transporter (NET) compared to its racemic mixture, PRC050. The Kd value for PRC200-SS is 0.63 nM, while PRC050 exhibits a Kd of 1.2 nM [1]. This 2.2-fold difference in affinity underscores the critical impact of stereochemical purity on target engagement. The distomer, PRC201, shows markedly weaker activity with a reported Kd of 42 nM at NET, confirming that the biological activity resides predominantly in the PRC200-SS enantiomer [2].

NET affinity
Head-to-head
PRC200-SS Kd 0.63 nM vs. racemate 1.2 nM vs. distomer 42 nM
Enantioselective target engagement context
2.2-fold higher affinity than racemate; 67-fold higher than distomer. Radioligand binding in HEK-293 cells.
Triple Reuptake Inhibitors Enantioselective Pharmacology Antidepressant Drug Discovery

Triple Reuptake Profile vs. Venlafaxine

Compared to the widely used serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, PRC200-SS exhibits a profound enhancement in norepinephrine transporter (NET) affinity. The Kd value of PRC200-SS at NET is 0.63 nM, versus 1,060 nM for venlafaxine—a 1,683-fold difference [1]. This potency shift is not merely quantitative; it fundamentally alters the pharmacological profile. Venlafaxine is a SERT-preferring inhibitor (SERT Kd 9.0 nM vs. NET Kd 1,060 nM) [2]. In contrast, PRC200-SS exhibits a balanced profile with high affinity for both SERT (Kd 2.3 nM) and NET (Kd 0.63 nM), alongside robust DAT inhibition (Kd 18 nM) which venlafaxine lacks (Kd 9,300 nM) [2].

Transporter profile
Head-to-head
SERT/NET/DAT Kd: PRC200-SS 2.3/0.63/18 nM; venlafaxine 9.0/1060/9300 nM
Distinct NET/DAT engagement vs. SNRI comparator
1,683-fold NET, 517-fold DAT difference; SERT 3.9-fold. HEK-293 binding assays.
Triple Reuptake Inhibitors Selectivity Profiling SNRI Comparison

In Vivo Behavioral Potency vs. Imipramine

In the rat forced-swim test (FST), a key model for predicting antidepressant activity, PRC200-SS demonstrates a dose-dependent reduction in immobility with an efficacy comparable to the tricyclic antidepressant imipramine, but with substantially greater potency [1]. A dose of 1 mg/kg (i.p.) of PRC200-SS produces a reduction in immobility time approximately equivalent to that achieved with 15 mg/kg (i.p.) of imipramine [2]. This 15-fold potency difference is a critical differentiator for in vivo studies, allowing for lower dosing, potentially minimizing off-target effects associated with higher imipramine exposures.

In vivo potency
Head-to-head
PRC200-SS 1 mg/kg i.p. comparable to imipramine 15 mg/kg i.p. in rat FST
Supports dose-response behavioral studies
Reported 15-fold lower dose for comparable immobility reduction. Forced-swim test model.
In Vivo Pharmacology Behavioral Models Antidepressant Efficacy

Nephrotoxicity as a Safety Differentiator

A critical differentiator for PRC200-SS in the context of drug development and mechanistic toxicology is its well-characterized, dose-proportional kidney toxicity observed in cynomolgus monkeys [1]. Unlike some other TRIs where such specific organ toxicity is less defined, single- and repeat-dose studies revealed that PRC200-SS acts as a distal tubule and collecting duct toxicant [2]. This was objectively demonstrated by dose-proportional increases in urinary biomarkers calbindin D28 and clusterin, which returned to baseline during a drug-free recovery period [1]. This reproducible toxicological signature, while a limitation for clinical advancement, provides a valuable, quantifiable in vivo readout for scientists studying drug-induced kidney injury (DIKI) mechanisms and biomarker validation.

Renal toxicity signature
Method context
Dose-proportional urinary calbindin D28 and clusterin increases; distal tubule/collecting duct toxicity
Supports DIKI biomarker validation model
Cynomolgus monkey toxicology; biomarkers reversible after drug-free recovery.
Preclinical Toxicology Drug Safety Renal Biomarkers

PRC200-SS Validated Application Scenarios


Enantioselective Pharmacology & SAR

PRC200-SS is the optimal choice for investigations requiring a stereochemically pure, high-affinity TRI to probe enantioselective target engagement. Its 2.2-fold higher NET affinity versus the racemic PRC050 and 67-fold advantage over the distomer PRC201 provide a clear, quantitative basis for experimental design in SAR campaigns and functional selectivity assays [1].

In Vivo Behavioral Efficacy Studies

For rodent behavioral models such as the forced-swim test (FST) and tail-suspension test (TST), PRC200-SS enables robust antidepressant-like effects at significantly lower doses (1-5 mg/kg i.p.) compared to classic comparators like imipramine (15 mg/kg) [1]. This 15-fold potency advantage minimizes potential confounds from off-target or sedative effects, leading to cleaner and more interpretable data on the compound's primary mechanism.

Mechanistic Toxicology & DIKI Research

PRC200-SS serves as a validated tool compound for studying distal nephron toxicity and validating renal safety biomarkers. Its well-documented dose-proportional nephrotoxicity in cynomolgus monkeys, characterized by specific increases in urinary calbindin D28 and clusterin, offers a reproducible in vivo model for DIKI research that is not available with many other TRIs [1].

Comparative Pharmacology of Monoamine Transporters

The compound's unique transporter inhibition profile (NET > SERT > DAT) makes it indispensable for comparative studies against SERT-preferring compounds like venlafaxine or NET-selective agents. Its 1,683-fold greater NET potency and 517-fold greater DAT potency compared to venlafaxine [1] allows researchers to dissect the specific contributions of each transporter to complex neurobiological and behavioral outcomes.

Application
Selection Property
Validation Focus
Enantioselective pharmacology & SAR
Stereochemical purity (1S,2S)
Enantiomer-specific target engagement
In vivo behavioral model studies
Dose-response profile in behavioral models
Behavioral endpoint reproducibility
Mechanistic toxicology & DIKI biomarker research
Renal toxicity biomarker model
Urinary biomarker validation (calbindin D28, clusterin)
Monoamine transporter comparative pharmacology
Balanced triple reuptake inhibition profile
Transporter occupancy and selectivity characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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